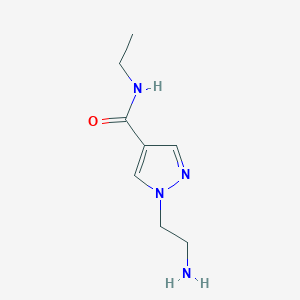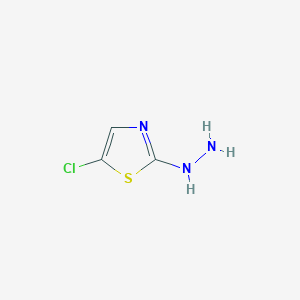
5-Chloro-2-hydrazinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydrazinylthiazole is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 5-position and a hydrazinyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds .
Preparation Methods
The synthesis of 5-Chloro-2-hydrazinylthiazole typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Chloro-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-hydrazinylthiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by activating certain signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-hydrazinylthiazole can be compared with other thiazole derivatives such as:
2-Hydrazinylthiazole: Similar structure but lacks the chlorine substitution at the 5-position.
5-Chloro-2-methylthiazole: Contains a methyl group instead of a hydrazinyl group at the 2-position.
5-Chloro-2-aminothiazole: Contains an amino group instead of a hydrazinyl group at the 2-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H4ClN3S |
|---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
(5-chloro-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C3H4ClN3S/c4-2-1-6-3(7-5)8-2/h1H,5H2,(H,6,7) |
InChI Key |
OVBRHHMKVXVWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
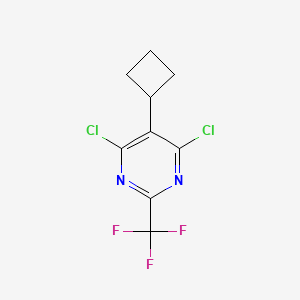

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)

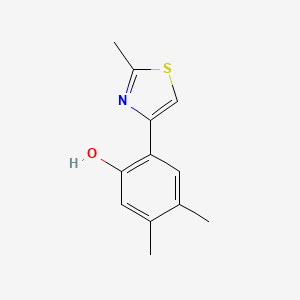
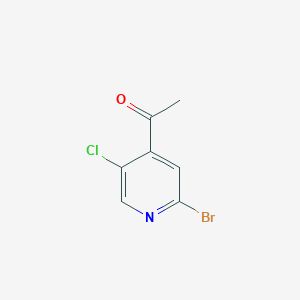
![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
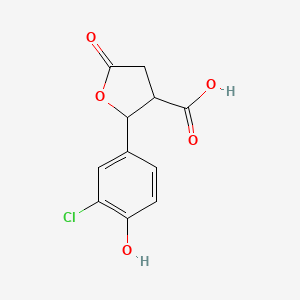
![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)

